molecular formula C14H11F3N4S B5798771 4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile

4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile

Cat. No. B5798771
M. Wt: 324.33 g/mol
InChI Key: DKJHHYXNBSKAAK-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile, also known as DMTN, is a chemical compound that belongs to the group of nicotinonitrile derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile works by inhibiting the activity of PTP1B, which dephosphorylates the insulin receptor and other signaling proteins, leading to insulin resistance and impaired glucose uptake. By inhibiting PTP1B, 4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile enhances insulin signaling and improves glucose uptake, resulting in improved glucose homeostasis and insulin sensitivity. Additionally, 4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile has been shown to induce apoptosis in cancer cells by inhibiting PTP1B, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces blood glucose levels and improves lipid metabolism, leading to a reduction in body weight and fat mass. Moreover, 4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile has several advantages for lab experiments, including its high potency and selectivity for PTP1B, which makes it a valuable tool for studying the role of PTP1B in various biological processes. However, 4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, appropriate precautions should be taken while handling 4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile in the lab.

Future Directions

There are several future directions for research on 4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile, including the development of more potent and selective PTP1B inhibitors, the investigation of its potential applications in other diseases such as cancer and neurodegenerative disorders, and the exploration of its mechanism of action at the molecular level. Moreover, the development of novel drug delivery systems for 4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile could enhance its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of 4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile involves several steps, starting with the reaction of 4,6-dimethyl-2-nitropyridine with thiourea to form 4,6-dimethyl-2-thiopyrimidin-5-amine. The resulting compound is then reacted with 4-methyl-6-(trifluoromethyl)-2-chloropyrimidine to form 4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile. The purity of the synthesized compound can be confirmed by using various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile has been widely used in scientific research as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. 4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile has shown promising results in treating type 2 diabetes and obesity by improving insulin sensitivity and glucose tolerance. Moreover, 4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile has also been studied for its potential anticancer activity due to its ability to inhibit PTP1B, which is overexpressed in various types of cancer.

properties

IUPAC Name

4,6-dimethyl-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4S/c1-7-4-8(2)19-12(10(7)6-18)22-13-20-9(3)5-11(21-13)14(15,16)17/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJHHYXNBSKAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=NC(=CC(=N2)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}pyridine-3-carbonitrile

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